

Potential off-target effects of CP-640186 hydrochloride

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B10774780

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Technical Support Center: CP-640186 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **CP-640186 hydrochloride**. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CP-640186 hydrochloride**?

CP-640186 hydrochloride is an orally active and cell-permeable inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] It is isozyme-nonselective, meaning it inhibits both ACC1 and ACC2.[4][5] The inhibition is reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[4][6] By inhibiting ACC, **CP-640186 hydrochloride** blocks the synthesis of malonyl-CoA, a key molecule in fatty acid metabolism.[1][2][3] This leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[1][6]

Q2: What are the known on-target effects of **CP-640186 hydrochloride** in cellular and in vivo models?

In cellular models, **CP-640186 hydrochloride** has been shown to inhibit fatty acid and triglyceride synthesis in HepG2 cells and stimulate fatty acid oxidation in C2C12 cells and isolated rat epitrochlearis muscle.[1][6] At a concentration of 20 μ M, it can inhibit the growth of H460 cells.[1] In animal models, oral administration of CP-640186 has been demonstrated to lower malonyl-CoA levels in the liver and muscle, inhibit fatty acid synthesis, and stimulate whole-body fatty acid oxidation.[4][6]

Q3: Is there any information available on the off-target effects of **CP-640186 hydrochloride**?

Currently, there is limited publicly available information specifically detailing the off-target effects of **CP-640186 hydrochloride** from broad kinase selectivity panels or receptor binding assays. However, studies have reported a lack of observed toxicity in mice treated with the compound.[7] One study noted that for short-term use, potential side effects that might arise from long-term medication could be less of a concern.[8]

Q4: My experimental results are inconsistent with the expected on-target effects of ACC inhibition. What could be the cause?

If you are observing unexpected results, consider the following troubleshooting steps:

- **Compound Stability:** Solutions of **CP-640186 hydrochloride** are reported to be unstable. It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes.[2][9]
- **Cell Line Specificity:** The metabolic state and expression levels of ACC1 and ACC2 can vary significantly between different cell lines. Effects observed in one cell line may not be directly translatable to another.
- **Experimental Conditions:** Factors such as cell density, media composition (especially lipid content), and incubation time can all influence the observed effects of an ACC inhibitor.
- **Potential Off-Target Effects:** While specific off-target activities have not been widely reported, it is a possibility. If you have ruled out other experimental variables, you may consider performing your own off-target effect validation.

Q5: How can I experimentally assess potential off-target effects of **CP-640186 hydrochloride** in my model system?

To investigate potential off-target effects, you could consider the following approaches:

- **Phenotypic Rescue Experiments:** Attempt to rescue the observed phenotype by supplementing the media with downstream metabolites of the ACC pathway, such as malonyl-CoA or fatty acids. If the phenotype is not rescued, it may suggest an off-target effect.
- **Use of a Structurally Unrelated ACC Inhibitor:** Compare the phenotype induced by **CP-640186 hydrochloride** with that of another ACC inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
- **Kinase Profiling:** If you suspect off-target kinase activity, you can utilize commercially available kinase screening services to test the activity of **CP-640186 hydrochloride** against a panel of kinases.
- **Gene Knockout/Knockdown Studies:** Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ACC1 and/or ACC2. Compare the phenotype of the knockout/knockdown with that of **CP-640186 hydrochloride** treatment.

Data Summary

In Vitro Potency of CP-640186

Target	Species	IC50	Assay Type
ACC1	Rat Liver	53 nM	Enzyme Assay
ACC2	Rat Skeletal Muscle	61 nM	Enzyme Assay

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Cellular Activity of CP-640186

Cell Line	Effect	EC50 / Concentration
HepG2	Inhibition of fatty acid synthesis	EC50 of 0.62 μ M
HepG2	Inhibition of triglyceride synthesis	EC50 of 1.8 μ M
C2C12	Stimulation of palmitate acid oxidation	EC50 of 57 nM
Rat Epitrochlearis Muscle	Stimulation of palmitate acid oxidation	EC50 of 1.3 μ M
H460	Inhibition of cell growth	~30% decrease at 20 μ M

Data sourced from multiple references.[\[1\]](#)

Experimental Protocols

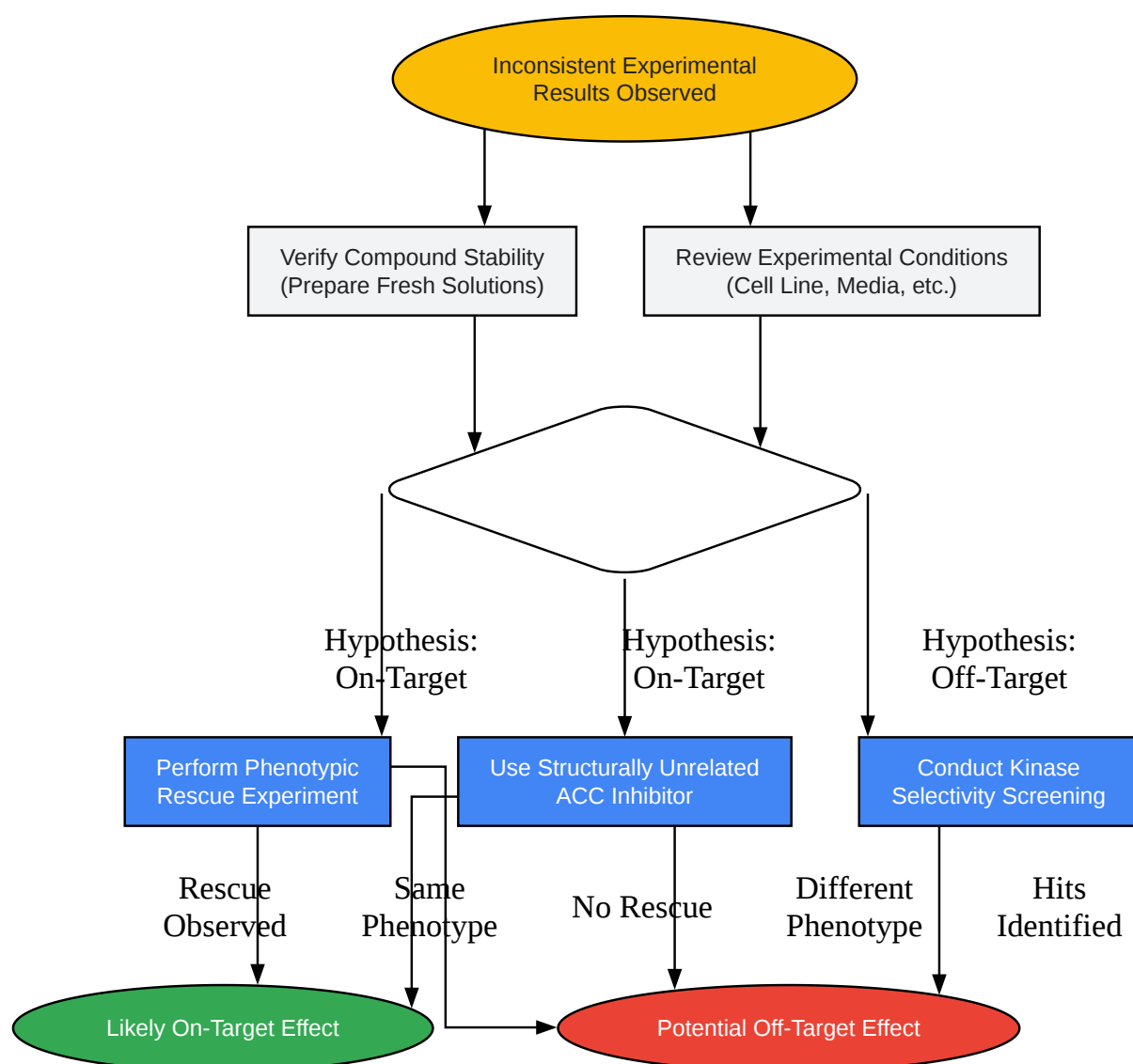
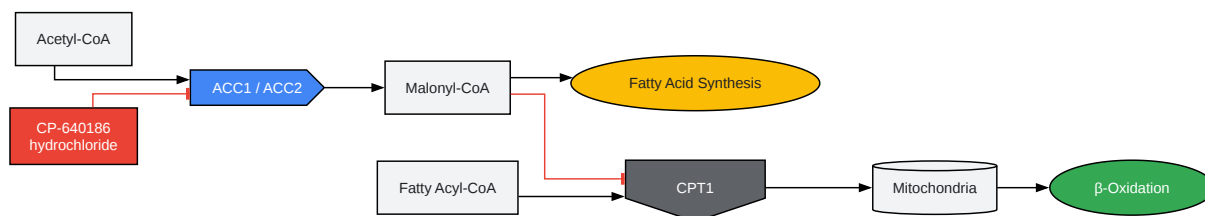
Protocol 1: Assessment of Fatty Acid Synthesis Inhibition in HepG2 Cells

- Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM supplemented with 10% FBS, to 80-90% confluency.
- Compound Treatment: Pre-incubate the cells with varying concentrations of **CP-640186 hydrochloride** (e.g., 0.1 nM to 10 μ M) for 2 hours.
- Radiolabeling: Add [1,2- 14 C]-acetic acid to the medium and incubate for an additional 2 hours.
- Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
- Quantification: Measure the incorporation of radiolabel into the lipid fraction using a scintillation counter.
- Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of fatty acid synthesis against the log concentration of **CP-640186 hydrochloride**.

Protocol 2: Assessment of Fatty Acid Oxidation in C2C12 Myotubes

- **Cell Differentiation:** Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.
- **Compound Treatment:** Pre-incubate the differentiated myotubes with varying concentrations of **CP-640186 hydrochloride** for 2 hours.
- **Radiolabeling:** Add [^{14}C (U)]-palmitate complexed to BSA to the medium and incubate for 2 hours.
- **Measurement of $^{14}\text{CO}_2$:** Collect the cell culture medium and measure the amount of $^{14}\text{CO}_2$ produced as a measure of fatty acid oxidation.
- **Data Analysis:** Calculate the EC50 value by plotting the stimulation of fatty acid oxidation against the log concentration of **CP-640186 hydrochloride**.

Visualizations



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